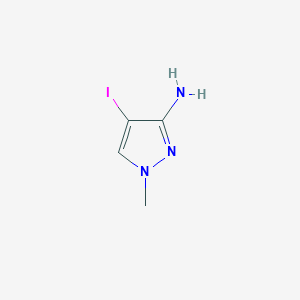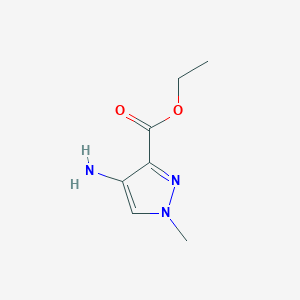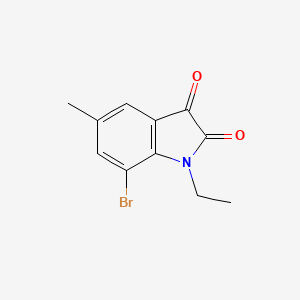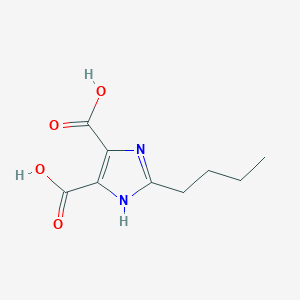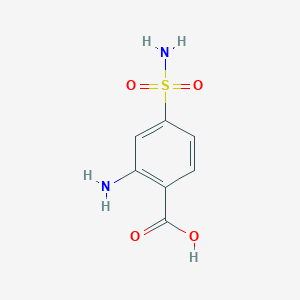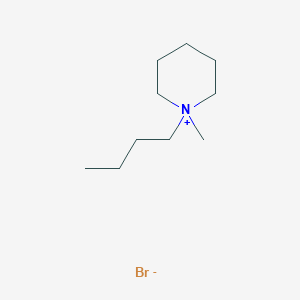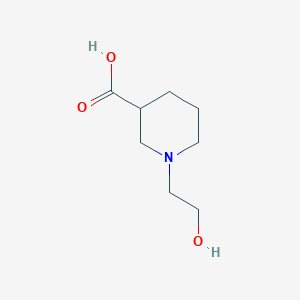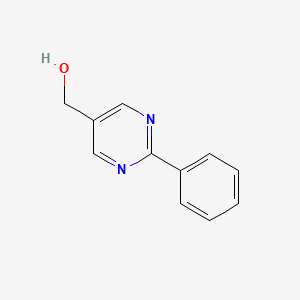
(2-Phenylpyrimidin-5-yl)methanol
Descripción general
Descripción
“(2-Phenylpyrimidin-5-yl)methanol” is a chemical compound with the molecular formula C11H10N2O and a molecular weight of 186.21 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of “(2-Phenylpyrimidin-5-yl)methanol” can be represented by the InChI code: 1S/C11H10N2O/c14-8-9-6-12-11(13-7-9)10-4-2-1-3-5-10/h1-7,14H,8H2 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“(2-Phenylpyrimidin-5-yl)methanol” is a powder at room temperature . Its melting point is between 111-112 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
(2-Phenylpyrimidin-5-yl)methanol is used in the synthesis of novel chemical compounds with potential antimicrobial properties. For instance, it has been utilized in the production of triazolo[4,3-a]pyrimidines, which exhibit antibacterial and antifungal activities (Shaban, Nasr, & Morgaan, 2000).
Biocatalysis and Enantioselective Synthesis
This compound plays a significant role in biocatalysis. It has been synthesized enantiomerically pure using Lactobacillus paracasei BD101. This enantiomerically pure form, known for its analgesic properties, was produced on a gram scale, demonstrating the potential for large-scale synthesis with high enantiomeric excess and yield (Şahin, Serencam, & Dertli, 2019).
Cytotoxic Activity in Cancer Research
In cancer research, derivatives of (2-Phenylpyrimidin-5-yl)methanol have been synthesized and their cytotoxic activities against various cancer cell lines have been studied. These compounds, particularly those with specific substituents, have shown varying levels of cytotoxicity, offering insights into their potential use in cancer therapy (Stolarczyk et al., 2018).
Application in Organic Chemistry
This compound has been involved in studies focusing on proton sponge properties, showcasing its utility in organic chemistry research. Such studies provide valuable information about the behavior of compounds in various chemical environments (Pozharskii et al., 2010).
Use in Synthesis of Cyclopentenones
It also contributes to the synthesis of trans-4,5-disubstituted cyclopentenones, highlighting its role in the development of novel chemical synthesis processes (Reddy et al., 2012).
Discovery of P2X7 Antagonist Clinical Candidates
In medicinal chemistry, it has been used in the discovery and synthesis of P2X7 antagonists, which are potential candidates for treating mood disorders. This showcases the compound's significance in drug discovery and development (Chrovian et al., 2018).
Safety And Hazards
“(2-Phenylpyrimidin-5-yl)methanol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
(2-phenylpyrimidin-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-8-9-6-12-11(13-7-9)10-4-2-1-3-5-10/h1-7,14H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEBODXMCJKLPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60612128 | |
| Record name | (2-Phenylpyrimidin-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60612128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenylpyrimidin-5-yl)methanol | |
CAS RN |
886531-62-0 | |
| Record name | (2-Phenylpyrimidin-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60612128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-phenylpyrimidin-5-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


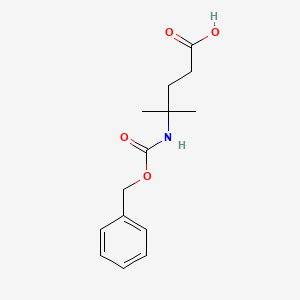

![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1287334.png)
